molecular formula C9H13N B1214298 N-Ethyl-N-methylaniline CAS No. 613-97-8

N-Ethyl-N-methylaniline

Cat. No. B1214298
Key on ui cas rn: 613-97-8
M. Wt: 135.21 g/mol
InChI Key: PPHQUIPUBYPZLD-UHFFFAOYSA-N
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Patent
US06797841B2

Procedure details

Ethyl-aniline is methylated by reductive alkylation with formaldehyde using isopropyl alcohol as a solvent at 100° C. under 120 psi of H2. After the solvent is stripped the product ethylmethylaniline (NEMA) is purified by distillation at 120° C. at a pressure of 21 mm mercury (Hg). NEMA (80 g, 0.59 mol) is charged to a vessel fitted with a dry-ice condenser and is heated to 50 -60° C. Phosgene is transferred from a cylinder to a calibrated trap placed in dry-ice. After condensing 10 mL (14.3 g, 0.145 mol), the trap was connected to the vessel containing NEMA and the phosgene was added over 1 hour. After the addition was complete, the mixture was heated to 120° C. and held at this temperature for 1 hour. The mixture was cooled to 50-60° C. before 11 g (0.275 mol) of NaOH dissolved in 100 mL of water was added to hydrolyze the unreacted acid chloride. The resulting mixture was then extracted with two 100 mL portions of toluene. The product 4,4′-bis(methylethylamino)benzophenone (MEAB) was purified by chromatography on silica gel using toluene as an eluent followed by recrystallization from methylene chloride/hexane. Several grams of highly pure MEAB were obtained. No impurities were detectable by NMR; m.p. 122-124° C. NMR, IR and mass spectra were consistent with the proposed structure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
11 g
Type
reactant
Reaction Step Five
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
100 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:2].[CH2:10]=O.[CH2:12]([N:14]([CH3:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH3:13].[C:22](Cl)(Cl)=[O:23].[OH-].[Na+]>C(O)(C)C.O>[CH3:10][N:3]([CH2:1][CH3:2])[C:4]1[CH:9]=[CH:8][C:7]([C:22]([C:18]2[CH:19]=[CH:20][C:15]([N:14]([CH3:21])[CH2:12][CH3:13])=[CH:16][CH:17]=2)=[O:23])=[CH:6][CH:5]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C1=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Five
Name
Quantity
11 g
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Eight
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 100° C.
DISTILLATION
Type
DISTILLATION
Details
is purified by distillation at 120° C. at a pressure of 21 mm mercury (Hg)
ADDITION
Type
ADDITION
Details
NEMA (80 g, 0.59 mol) is charged to a vessel
CUSTOM
Type
CUSTOM
Details
fitted with a dry-ice condenser
TEMPERATURE
Type
TEMPERATURE
Details
is heated to 50 -60° C
CUSTOM
Type
CUSTOM
Details
Phosgene is transferred from a cylinder to a calibrated trap
CUSTOM
Type
CUSTOM
Details
After condensing 10 mL (14.3 g, 0.145 mol)
ADDITION
Type
ADDITION
Details
containing NEMA
ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was then extracted with two 100 mL portions of toluene
CUSTOM
Type
CUSTOM
Details
The product 4,4′-bis(methylethylamino)benzophenone (MEAB) was purified by chromatography on silica gel
CUSTOM
Type
CUSTOM
Details
followed by recrystallization from methylene chloride/hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C1=CC=C(C(=O)C2=CC=C(C=C2)N(CC)C)C=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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